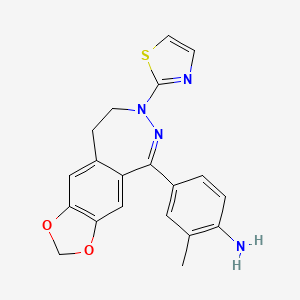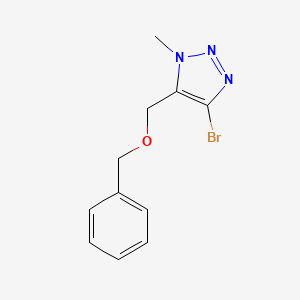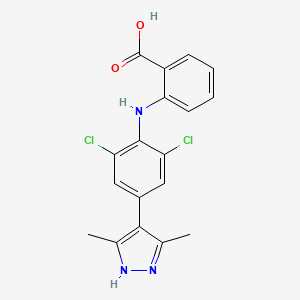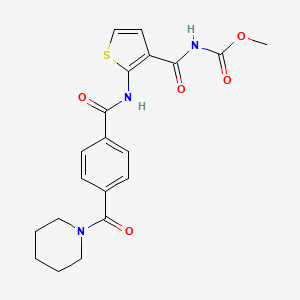
AMPA/kainate antagonist-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMPA/kainate antagonist-2 is a compound that inhibits the activity of AMPA and kainate receptors, which are types of ionotropic glutamate receptors. These receptors play a crucial role in excitatory neurotransmission in the central nervous system. This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and migraine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AMPA/kainate antagonist-2 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a suitable precursor, followed by functional group modifications and coupling reactions to introduce the desired pharmacophore . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions, and ensuring the purity and consistency of the final product. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: AMPA/kainate antagonist-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation .
Major Products Formed: The major products formed from these reactions include intermediates with modified functional groups, which are further processed to yield the final this compound compound .
Applications De Recherche Scientifique
AMPA/kainate antagonist-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure and function of ionotropic glutamate receptors. In biology, it helps elucidate the role of these receptors in synaptic transmission and plasticity. In medicine, this compound is investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, neuropathic pain, and migraine . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting glutamate receptors .
Mécanisme D'action
AMPA/kainate antagonist-2 exerts its effects by binding to the AMPA and kainate receptors, thereby inhibiting their activity. This prevents the influx of calcium and sodium ions into the neurons, reducing excitatory neurotransmission. The molecular targets of this compound include the ligand-binding domains of the AMPA and kainate receptors, which are critical for receptor activation and ion channel opening . The inhibition of these receptors can modulate synaptic plasticity and reduce neuronal excitability, providing therapeutic benefits in various neurological conditions .
Comparaison Avec Des Composés Similaires
AMPA/kainate antagonist-2 is unique in its ability to selectively inhibit both AMPA and kainate receptors. Similar compounds include other AMPA receptor antagonists such as perampanel and kainate receptor antagonists like LY293558 . Compared to these compounds, this compound offers a broader spectrum of activity, making it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H18N4O2S |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
2-methyl-4-[7-(1,3-thiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline |
InChI |
InChI=1S/C20H18N4O2S/c1-12-8-14(2-3-16(12)21)19-15-10-18-17(25-11-26-18)9-13(15)4-6-24(23-19)20-22-5-7-27-20/h2-3,5,7-10H,4,6,11,21H2,1H3 |
Clé InChI |
FBOBFNBQTZFXPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NN(CCC3=CC4=C(C=C32)OCO4)C5=NC=CS5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de] phthalazin-3(7H)-one](/img/structure/B11932021.png)
![(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B11932023.png)


![2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B11932047.png)


![3,4-Dihydroxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B11932072.png)

![1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B11932084.png)



![[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)
